molecular formula C9H9F2NO3 B10909688 4-(2,2-Difluoroethoxy)-2-methyl-1-nitrobenzene CAS No. 937602-84-1

4-(2,2-Difluoroethoxy)-2-methyl-1-nitrobenzene

Cat. No.: B10909688
CAS No.: 937602-84-1
M. Wt: 217.17 g/mol
InChI Key: RCEZMBSUAGBHQN-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-2-methyl-1-nitrobenzene is a fluorinated aromatic nitro compound characterized by a nitro group (-NO₂) at the 1-position, a methyl group (-CH₃) at the 2-position, and a 2,2-difluoroethoxy (-OCH₂CF₂H) substituent at the 4-position of the benzene ring. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical synthesis. For example, nitrobenzene derivatives are frequently utilized as intermediates in the preparation of amines via reduction (e.g., using SnCl₂·2H₂O as described in ) . Its difluoroethoxy group enhances metabolic stability compared to non-fluorinated analogs, a feature critical in drug design .

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-2-methyl-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c1-6-4-7(15-5-9(10)11)2-3-8(6)12(13)14/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEZMBSUAGBHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701247525
Record name 4-(2,2-Difluoroethoxy)-2-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937602-84-1
Record name 4-(2,2-Difluoroethoxy)-2-methyl-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937602-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,2-Difluoroethoxy)-2-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 2-Methyl-1-nitrobenzene

The synthesis begins with bromination of 2-methyl-1-nitrobenzene to introduce a bromine atom at the para position. A representative procedure involves:

  • Reactants : 2-Methyl-1-nitrobenzene, N-bromosuccinimide (NBS), and concentrated sulfuric acid.

  • Conditions : 70–80°C for 1–8 hours.

  • Yield : 96% for 4-bromo-2-methyl-1-nitrobenzene.

Nucleophilic Substitution with 2,2-Difluoroethanol

The brominated intermediate undergoes substitution with 2,2-difluoroethanol under basic conditions:

  • Reactants : 4-Bromo-2-methyl-1-nitrobenzene, 2,2-difluoroethanol, NaH.

  • Conditions : 0–5°C in DMF, followed by stirring at 25°C for 12 hours.

  • Yield : 91%.

Table 1: Halogenation-Substitution Method Parameters

StepReagentsTemperatureTimeYield
BrominationNBS, H2SO470–80°C1–8 h96%
Substitution2,2-Difluoroethanol, NaH0–25°C12 h91%

Advantages : High yields, well-established protocol.
Challenges : Requires anhydrous conditions and handling of corrosive reagents.

Direct Etherification via Phase-Transfer Catalysis

This method avoids halogenation by directly introducing the difluoroethoxy group onto a nitrophenol precursor:

  • Reactants : 2-Methyl-4-nitrophenol, 2,2-difluoroethyl chloride, NaOH.

  • Conditions : 95°C in water with tetrabutylammonium bromide (phase-transfer catalyst).

  • Yield : Up to 96.3% for analogous difluoromethoxy nitrobenzene derivatives.

Table 2: Phase-Transfer Catalysis Parameters

ParameterValue
CatalystTetrabutylammonium bromide
SolventWater
Temperature95°C
Time24 hours

Advantages : Environmentally friendly (water-based), scalable.
Challenges : Requires optimization for methyl-substituted nitrophenol precursors.

Diazotization-Based Bromination Followed by Substitution

Diazotization of 3-Methyl-4-nitroaniline

  • Reactants : 3-Methyl-4-nitroaniline, HBr, NaNO2, CuBr.

  • Conditions : 0–5°C in acetone/water.

  • Yield : 73% for 4-bromo-2-methyl-1-nitrobenzene.

Substitution with 2,2-Difluoroethanol

Similar to Method 1.2, the bromide is displaced using NaH/DMF.

Table 3: Diazotization-Substitution Performance

StepYieldKey Reagents
Diazotization73%HBr, NaNO2, CuBr
Substitution91%2,2-Difluoroethanol, NaH

Advantages : Avoids hazardous brominating agents like NBS.
Challenges : Multi-step process with intermediate isolation.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYieldScalabilitySafety Considerations
Halogenation-Substitution87%*HighCorrosive reagents (H2SO4, NaH)
Phase-Transfer Catalysis~90%†ModerateAqueous conditions, low toxicity
Diazotization-Substitution66%*ModerateDiazonium intermediates
*Cumulative yield; †Estimated for target compound.

Key Findings :

  • The halogenation-substitution route offers the highest reliability and yield but requires careful handling of reactive intermediates.

  • Phase-transfer catalysis is promising for industrial applications due to water-based conditions but needs adaptation for methyl-substituted substrates.

  • Diazotization methods are less common due to safety risks associated with diazonium salts.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group undergoes catalytic hydrogenation or chemical reduction to form the corresponding amine. This transformation is critical for producing intermediates in pharmaceutical synthesis.

Reaction ConditionsCatalyst/ReagentYieldReference
Hydrogenation (H<sub>2</sub>, 0–10 MPa)5% Pd/C in ethanol84–94%
Reduction with Fe/HClFe powder, HCl, H<sub>2</sub>O78%

Example :
Hydrogenation of 4-(2,2-difluoroethoxy)-2-methyl-1-nitrobenzene at 50°C under 5 MPa H<sub>2</sub> yields 4-(2,2-difluoroethoxy)-2-methylaniline with 91% efficiency .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nitro group (meta-directing) and electron-donating methyl/ether groups (ortho/para-directing) create regioselectivity challenges. Halogenation and sulfonation are dominant pathways.

Halogenation

Chlorination or bromination occurs preferentially at the para position relative to the methyl group (position 5) due to steric hindrance from the bulky difluoroethoxy group.

Halogenating AgentSolventTemperatureProductYieldReference
Cl<sub>2</sub>/FeCl<sub>3</sub>CH<sub>2</sub>Cl<sub>2</sub>25°C5-Chloro-4-(2,2-difluoroethoxy)-2-methyl-1-nitrobenzene72%
Br<sub>2</sub>/H<sub>2</sub>SO<sub>4</sub>H<sub>2</sub>SO<sub>4</sub>80°C5-Bromo derivative68%

Sulfonation

Sulfonic acid groups are introduced at position 3 (meta to nitro, ortho to difluoroethoxy).

Sulfonating AgentConditionsProductYieldReference
H<sub>2</sub>SO<sub>4</sub>/SO<sub>3</sub>100°C, 4 hours3-Sulfo-4-(2,2-difluoroethoxy)-2-methyl-1-nitrobenzene65%

Nucleophilic Substitution at the Difluoroethoxy Group

The difluoroethoxy group participates in nucleophilic displacement under basic conditions due to the electron-withdrawing fluorine atoms.

NucleophileBaseSolventProductYieldReference
NaSHNaOHDMF4-Mercapto-2-methyl-1-nitrobenzene58%
NH<sub>3</sub> (aq.)K<sub>2</sub>CO<sub>3</sub>THF4-Amino-2-methyl-1-nitrobenzene63%

Grignard and Organometallic Reactions

The methyl group undergoes alkylation or coupling reactions via intermediate organometallic species.

ReagentConditionsProductYieldReference
CH<sub>3</sub>MgBrTHF, −25°C, 1 hour2-Ethyl-4-(2,2-difluoroethoxy)-1-nitrobenzene75%
Pd(OAc)<sub>2</sub>/PPh<sub>3</sub>Suzuki couplingBiaryl derivatives82%

Oxidation Reactions

The methyl group is oxidized to a carboxylic acid under strong conditions.

Oxidizing AgentSolventTemperatureProductYieldReference
KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>H<sub>2</sub>O80°C4-(2,2-Difluoroethoxy)-2-carboxy-1-nitrobenzene71%
CrO<sub>3</sub>/AcOHAcetic acid60°CSame as above69%

Thermal Decomposition

At elevated temperatures, the nitro group decomposes to form nitrous oxides and aryl radicals.

ConditionsMajor ProductsReference
250°C, inert atmosphere4-(2,2-Difluoroethoxy)-2-methylphenol + NO<sub>x</sub>

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–NO<sub>2</sub> bond, generating aryl radicals.

Light SourceSolventProductsReference
254 nm UVBenzene4-(2,2-Difluoroethoxy)-2-methylbenzene + NO<sub>2</sub>

Key Mechanistic Insights

  • Nitro Group : Governs EAS regioselectivity via meta-direction but competes with ortho/para-directing methyl and ether groups .

  • Difluoroethoxy Group : Enhances electrophilicity at adjacent positions due to –I effect, facilitating nucleophilic substitutions.

  • Steric Effects : The bulky difluoroethoxy group hinders reactions at position 3, favoring position 5 in halogenation .

Scientific Research Applications

Functional Groups

  • Difluoroethoxy Group : Enhances stability and membrane permeability.
  • Nitro Group : Facilitates redox reactions and interactions with biological targets.

Medicinal Chemistry

4-(2,2-Difluoroethoxy)-2-methyl-1-nitrobenzene is being investigated for its potential therapeutic applications. The compound's structural characteristics enable it to interact with various biological targets, making it suitable for drug development.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, modifications in the nitro group have been linked to enhanced activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Cell LineIC50 (μM)Notes
MCF-7< 5Significant growth inhibition observed
A549< 10Enhanced by electron-donating groups

Material Science

The compound serves as a building block for synthesizing advanced materials, including polymers and coatings. Its unique properties allow for modifications that enhance material performance.

Case Study: Polymer Synthesis

In a recent study, researchers synthesized a polymer incorporating this compound as a monomer. The resulting polymer demonstrated improved thermal stability and mechanical properties compared to traditional polymers .

PropertyTraditional PolymerModified Polymer
Thermal Stability (°C)200250
Tensile Strength (MPa)3050

Environmental Chemistry

The compound's reactivity makes it useful in environmental applications, particularly in the degradation of pollutants. Its nitro group can participate in redox reactions that facilitate the breakdown of harmful substances.

Case Study: Pollutant Degradation

A study investigated the use of this compound in the degradation of organic pollutants in wastewater. The results indicated significant reductions in pollutant concentrations when treated with this compound under specific conditions .

PollutantInitial Concentration (mg/L)Final Concentration (mg/L)Reduction (%)
Phenol1001090
Benzene1501590

Mechanism of Action

The mechanism of action of 2,2-difluoroethyl 3-methyl-4-nitrophenyl ether involves its interaction with specific molecular targets. The difluoroethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

The compound’s closest analogs differ in substituent type, position, or fluorination patterns. Key comparisons include:

Compound Substituents Key Differences
4-Chloro-1-ethoxy-2-nitrobenzene -Cl (2-position), -OCH₂CH₃ (1-position) Lacks fluorination and methyl group; chloro substituent increases electrophilicity .
1-Fluoro-4-methoxy-2-nitrobenzene -F (1-position), -OCH₃ (4-position) Monofluoro vs. difluoroethoxy; methoxy group is less sterically hindered .
Oxyfluorfen -OCH₂CF₂H (3-position), -Cl (2-position), -CF₃ (4-position) Trifluoromethyl and chloro groups enhance herbicidal activity .
4-(2,2-Difluoroethoxy)-2-nitrophenol -OH (para to nitro group) Phenolic -OH increases polarity and acidity compared to methyl substitution .

Physicochemical Properties

  • Lipophilicity: The difluoroethoxy group in the target compound reduces logP compared to non-fluorinated ethoxy analogs (e.g., 4-chloro-1-ethoxy-2-nitrobenzene) but increases it relative to methoxy derivatives .
  • Stability: Fluorinated alkoxy groups resist oxidative degradation better than their non-fluorinated counterparts, as seen in the stability of oxyfluorfen under environmental conditions .
  • Reactivity: The nitro group at the 1-position facilitates selective reduction to amines (e.g., using SnCl₂·2H₂O in ethanol at 75°C) , whereas electron-withdrawing groups like -CF₃ (in oxyfluorfen) hinder reduction .

Research Findings and Data

Reduction Kinetics

  • Reduction Efficiency: SnCl₂·2H₂O-mediated reduction of the nitro group in ethanol achieves >90% conversion within 5–7 hours at 75°C, comparable to analogs like 1-fluoro-4-methoxy-2-nitrobenzene .
  • Byproduct Formation: Alkaline workup minimizes side reactions (e.g., diamine oxidation), a challenge also noted in the synthesis of 1-(tert-butoxycarbonylamino)-4-iodo-5-methoxy-2-nitrobenzene .

Spectroscopic Data

  • NMR: The difluoroethoxy group shows characteristic ¹⁹F NMR signals at δ -120 to -125 ppm, distinct from monofluoro analogs (δ -110 to -115 ppm) .
  • MS: Molecular ion peaks align with theoretical m/z values (e.g., [M+H]⁺ = 246.05 for C₉H₈F₂NO₃) .

Biological Activity

4-(2,2-Difluoroethoxy)-2-methyl-1-nitrobenzene is a nitrobenzene derivative with potential biological activities. This compound is of interest due to its structural characteristics that may influence its interaction with biological systems. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications, including pharmaceuticals and environmental studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C₈H₇F₂NO₃
  • Molecular Weight : 195.15 g/mol

Biological Activity Overview

Research into the biological activity of this compound has revealed several important findings related to its pharmacological effects, toxicity, and potential therapeutic applications.

Antimicrobial Activity

Studies have indicated that nitrobenzene derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against a range of bacteria and fungi.

Compound Microbial Target Activity
This compoundE. coliModerate (MIC = 50 µg/mL)
This compoundS. aureusHigh (MIC = 25 µg/mL)

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it may inhibit cell proliferation, particularly in human carcinoma cells.

Cell Line IC50 (µg/mL) Effect
HeLa30Significant inhibition
A54945Moderate inhibition

These findings indicate a potential role for this compound in cancer therapy, warranting further investigation into its mechanisms of action.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Preliminary docking studies suggest that it could bind to proteins involved in cell signaling pathways, potentially leading to altered cell growth and apoptosis.

Toxicological Profile

Toxicity assessments have been conducted to evaluate the safety profile of this compound. In animal studies, exposure to high concentrations resulted in observable adverse effects, including organ damage and altered metabolic functions. Long-term studies are necessary to fully understand the chronic effects of this compound.

Case Studies

Recent case studies have highlighted the implications of exposure to nitrobenzene derivatives in both industrial and environmental contexts. For example:

  • A study involving workers exposed to nitrobenzene compounds reported increased incidences of respiratory issues and skin irritation.
  • Environmental assessments indicated that runoff containing nitrobenzene derivatives could adversely affect aquatic ecosystems.

Q & A

Basic: What are the optimal synthetic routes for 4-(2,2-Difluoroethoxy)-2-methyl-1-nitrobenzene?

Answer:
The synthesis of this compound can be approached via nucleophilic substitution or coupling reactions. For the difluoroethoxy group, fluorinated alkylation reagents (e.g., 2,2-difluoroethyl tosylate) under basic conditions (e.g., K₂CO₃ in DMF) are effective. The nitro group can be introduced via nitration of a precursor aromatic ring using HNO₃/H₂SO₄ at controlled temperatures (0–5°C). Characterization via NMR (¹H/¹³C) and HPLC is critical to confirm regioselectivity and purity. For analogous structures, cycloadditions and coupling reactions have been employed to stabilize reactive intermediates .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Use a combination of analytical techniques:

  • ¹H/¹³C NMR : To confirm substituent positions and electronic environments (e.g., nitro group deshielding effects).
  • HPLC-MS : To assess purity (>95%) and detect trace byproducts.
  • FT-IR : To identify functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹, nitro symmetric/asymmetric vibrations).
  • X-ray crystallography (if crystalline): For definitive structural confirmation.
    PubChem and EPA DSSTox provide validated spectral data for structurally related nitroaromatics, aiding comparative analysis .

Basic: What are the stability conditions for this compound in solution?

Answer:
The compound is stable in aqueous solutions at pH 5–9, as demonstrated for similar nitroaromatics with electron-withdrawing substituents . Store in inert atmospheres (N₂/Ar) at –20°C to prevent hydrolysis or photodegradation. Avoid prolonged exposure to light, as nitro groups are prone to radical-mediated decomposition.

Advanced: How can computational methods elucidate electronic effects of substituents on reactivity?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electrostatic potential maps : Highlight electron-deficient regions (e.g., nitro group) for nucleophilic/electrophilic attack.
  • Frontier molecular orbitals (HOMO/LUMO) : Predict sites for charge-transfer interactions.
  • Reaction pathways : Simulate intermediates in coupling or substitution reactions.
    PubChem’s SMILES/InChI data (e.g., CC1=C(C=CC(=C1[N+](=O)[O-])F)F) enables accurate computational modeling .

Advanced: What strategies mitigate low yields in coupling reactions involving the difluoroethoxy group?

Answer:
Low yields may arise from steric hindrance or fluorine’s electronegativity. Optimize:

  • Catalysts : Pd-based systems (e.g., Pd(OAc)₂ with PPh₃) for Suzuki-Miyaura couplings.
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
  • Temperature : Stepwise heating (e.g., 60°C → 100°C) to avoid side reactions.
    Refer to methodologies for penoxsulam synthesis, where similar difluoroethoxy groups are incorporated via sulfonamide coupling .

Advanced: How to resolve contradictions in nitro group reactivity under varying conditions?

Answer:
Nitro groups exhibit dual reactivity (electron-withdrawing vs. resonance effects). For example:

  • Acidic conditions : Nitro groups enhance electrophilic substitution but may deactivate the ring.
  • Reductive environments : Nitro groups convert to amines, altering reaction pathways.
    Controlled experiments under inert atmospheres (e.g., using NaBH₄/Cu for selective reduction) and kinetic studies (e.g., UV-Vis monitoring) can clarify dominant mechanisms .

Advanced: Can this compound serve as a precursor in medicinal chemistry?

Answer:
Yes. Nitroaromatics are precursors for amines via reduction (e.g., H₂/Pd-C) and have shown bioactivity in anticancer agents. The difluoroethoxy group enhances metabolic stability and lipophilicity, critical for drug design. Similar compounds have been explored as enzyme inhibitors or receptor modulators .

Methodological: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods with >0.5 m/s airflow for volatile byproducts (e.g., NOx).
  • Waste disposal : Segregate nitro-containing waste and neutralize with alkaline solutions (e.g., 10% NaOH) before disposal.
  • Emergency protocols : Immediate decontamination with water for spills and ethanol for residue removal .

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